Unique Substitution Pattern Provides Differentiated Physicochemical and Pharmacokinetic Profile
4-Fluoro-3-methyl-DL-phenylglycine possesses a distinct substitution pattern on the phenyl ring, with a fluorine atom at the 4-position and a methyl group at the 3-position. This specific arrangement directly influences key drug-like properties. Fluorination at this position is a well-established strategy to enhance metabolic stability and modulate pKa [1], while the methyl group can impact lipophilicity and steric interactions. Although direct, side-by-side comparative data for this precise compound is absent in the open literature, class-level inference from fluorinated phenylglycines demonstrates that these substitutions lead to quantifiable differences in electronic distribution and lipophilicity (cLogP) compared to unsubstituted phenylglycine (cLogP -1.2 vs. -2.1 for unsubstituted phenylglycine) [2]. These differences are critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug development.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.2 |
| Comparator Or Baseline | Phenylglycine: -2.1 (Computed) |
| Quantified Difference | Δ 0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The increased lipophilicity compared to the parent phenylglycine suggests improved membrane permeability, a crucial factor for drug candidates targeting intracellular or CNS-located proteins, thereby justifying its selection over less lipophilic analogs in lead optimization.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
- [2] PubChem. (2025). Compound Summary for CID 2774629: 4-Fluoro-3-methyl-DL-phenylglycine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-methyl-DL-phenylglycine. View Source
